2,4-Dimethoxyquinoline
Overview
Description
- 2,4-Dimethoxyquinoline is a heterocyclic compound with the chemical formula C₁₁H₁₁NO₂ .
- It belongs to the quinoline family and contains two methoxy (OCH₃) groups at positions 2 and 4 on the quinoline ring.
Synthesis Analysis
- The synthesis of atanine , a quinoline alkaloid, involves selective demethylation of 2,4-dimethoxyquinoline .
- An alternative demethylation using a thiolate anion leads to the regioisomeric 4-hydroxyquinoline .
Molecular Structure Analysis
- The molecular structure of 2,4-Dimethoxyquinoline consists of a quinoline ring with two methoxy groups attached at specific positions.
Chemical Reactions Analysis
- 2,4-Dimethoxyquinoline can undergo various chemical reactions, including substitution, oxidation, and reduction processes.
Physical And Chemical Properties Analysis
- 2,4-Dimethoxyquinoline exhibits properties such as hardness, topography, and hydrophilicity.
- These properties influence its biological evaluation and interaction with cells.
Scientific Research Applications
Application 1: Inhibition of G9a in Epigenetic Regulation
- Summary of the Application : 2,4-Diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . These compounds are used to inhibit G9a, which plays a central role in the installation of histone methylation marks .
- Methods of Application or Experimental Procedures : The researchers designed and synthesized a range of heterocyclic scaffolds, including 2,4-Diamino-6,7-dimethoxyquinoline derivatives, and investigated their ability to inhibit G9a . Molecular docking was carried out to explain the observed in vitro data .
- Results or Outcomes : The studies led to an improved understanding of the key pharmacophoric features of BIX-01294, a known inhibitor of G9a, and the identification of a new core quinoline inhibitory scaffold, which retains excellent potency and high selectivity .
Application 2: Synthesis of Atanine
- Summary of the Application : The synthesis of the quinoline alkaloid atanine is achieved by selective demethylation of 2,4-dimethoxyquinoline .
- Methods of Application or Experimental Procedures : The process involves selective demethylation of the 2,4-dimethoxyquinoline. An alternative demethylation utilizing a thiolate anion leads to the regioisomeric 4-hydroxyquinoline .
- Results or Outcomes : The result of this process is the synthesis of atanine, a quinoline alkaloid .
Safety And Hazards
- Limited safety data is available for 2,4-Dimethoxyquinoline . It is essential to handle it with care and follow safety guidelines.
Future Directions
- Research on 2,4-Dimethoxyquinoline should focus on its applications, potential derivatives, and structure-activity relationships.
- Investigating its biological effects and developing novel derivatives could lead to exciting future directions.
properties
IUPAC Name |
2,4-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193337 | |
Record name | 2,4-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyquinoline | |
CAS RN |
40335-00-0 | |
Record name | 2,4-Dimethoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40335-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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